molecular formula C4HBrClIS B2772466 3-Bromo-5-chloro-2-iodothiophene CAS No. 2567495-54-7

3-Bromo-5-chloro-2-iodothiophene

Cat. No.: B2772466
CAS No.: 2567495-54-7
M. Wt: 323.37
InChI Key: JWPVMEPKGACKMC-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-iodothiophene is a polyhalogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of multiple halogen atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-iodothiophene typically involves halogenation reactions. One common method is the sequential halogenation of thiophene. For example, starting with thiophene, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 3-bromothiophene. Subsequent chlorination using chlorine (Cl2) and iodination using iodine (I2) can be performed under controlled conditions to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation steps but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and selectivity of the halogenation processes. Additionally, safety measures are crucial due to the handling of reactive halogenating agents .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-iodothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Electrophilic Substitution: Reagents like bromine (Br2) or iodine (I2) in the presence of catalysts.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield thiophene derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

3-Bromo-5-chloro-2-iodothiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-iodothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorothiophene
  • 3-Bromo-5-iodobenzoic acid
  • 1-Bromo-5-chloro-3-fluoro-2-iodobenzene

Uniqueness

3-Bromo-5-chloro-2-iodothiophene is unique due to the presence of three different halogen atoms on the thiophene ring. This unique substitution pattern provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-5-chloro-2-iodothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrClIS/c5-2-1-3(6)8-4(2)7/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPVMEPKGACKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrClIS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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